2',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone
Description
2',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone (CAS: 898779-79-8) is a halogenated aromatic ketone with the molecular formula C₁₇H₁₆Cl₂O and a molecular weight of 307.21 g/mol. This compound features a propiophenone backbone substituted with two chlorine atoms at the 2' and 5' positions of the phenyl ring and a 2,3-dimethylphenyl group at the 3-position (Fig. 1). Its structural complexity makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials .
Key physicochemical properties include:
- Boiling Point: Not explicitly reported, but analogs with similar halogenation patterns (e.g., 2',5'-dichloro-3-(3-methoxyphenyl)propiophenone) exhibit boiling points near 433.8°C .
- LogP: Estimated at ~5.4 based on analogs, indicating high lipophilicity .
The compound’s synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions, though specific protocols are proprietary. It is marketed as a research chemical, with suppliers like CymitQuimica and Boc Sciences noting its use in drug discovery and material science .
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O/c1-11-4-3-5-13(12(11)2)6-9-17(20)15-10-14(18)7-8-16(15)19/h3-5,7-8,10H,6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZQZJNRWLBPBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644651 | |
| Record name | 1-(2,5-Dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-27-6 | |
| Record name | 1-Propanone, 1-(2,5-dichlorophenyl)-3-(2,3-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,5-Dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dichloro-3-(2,3-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the following steps:
Starting Materials: The reaction begins with 2,3-dimethylbenzene (o-xylene) and 2,5-dichlorobenzoyl chloride.
Catalyst: Anhydrous aluminum chloride (AlCl3) is used as a catalyst.
Reaction Conditions: The reaction is carried out under anhydrous conditions, typically in a solvent such as dichloromethane or carbon disulfide, at a temperature range of 0°C to 25°C.
Procedure: The 2,5-dichlorobenzoyl chloride is added dropwise to a solution of 2,3-dimethylbenzene and aluminum chloride. The mixture is stirred for several hours, followed by quenching with water and extraction with an organic solvent. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2’,5’-Dichloro-3-(2,3-dimethylphenyl)propiophenone may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dichloro-3-(2,3-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone, commonly referred to as DCP, is a compound that has garnered attention in various scientific fields due to its unique chemical properties. This article will explore its applications, particularly in scientific research, while providing comprehensive data tables and case studies to illustrate its significance.
Photoinitiators in Polymer Chemistry
DCP is extensively used as a photoinitiator in the field of polymer chemistry. Photoinitiators are substances that absorb light and initiate polymerization processes when exposed to UV radiation. DCP's ability to generate free radicals upon light exposure makes it an effective agent for curing coatings, inks, and adhesives.
Case Study: UV-Curable Coatings
A study conducted by Zhang et al. (2020) demonstrated that incorporating DCP into UV-curable coatings significantly improved the curing rate and mechanical properties of the final product. The research highlighted that DCP's efficiency as a photoinitiator led to enhanced adhesion and scratch resistance in commercial coatings.
Synthesis of Novel Compounds
DCP serves as an important intermediate in synthesizing various organic compounds. Its unique structure allows for modifications that can lead to the development of new materials with desired properties.
Data Table: Synthesis Pathways Using DCP
| Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|
| Friedel-Crafts | 2',5'-Dichloro-3-(4-methylphenyl)propiophenone | 85 | Smith et al. (2019) |
| Nucleophilic Substitution | 3-(2,3-dimethylphenyl)-1-(4-chlorophenyl)propan-1-one | 78 | Johnson et al. (2021) |
Biological Research
Recent studies have explored DCP's potential biological activities, including its effects on cell proliferation and apoptosis. Researchers are investigating its role as a potential therapeutic agent.
Case Study: Anticancer Activity
A study by Lee et al. (2021) investigated the anticancer properties of DCP on various cancer cell lines. The results indicated that DCP inhibited cell growth and induced apoptosis in breast cancer cells through the activation of caspase pathways. This finding suggests that DCP may have potential as a lead compound for developing anticancer therapies.
Analytical Chemistry
DCP is also utilized in analytical chemistry as a standard reference material for developing analytical methods such as chromatography and mass spectrometry. Its distinct chemical profile aids in calibrating instruments and validating methods.
Data Table: Analytical Methods Involving DCP
| Method | Application | Reference |
|---|---|---|
| HPLC | Quantification of DCP in formulations | Brown et al. (2020) |
| GC-MS | Identification of degradation products | Taylor et al. (2018) |
Mechanism of Action
The mechanism of action of 2’,5’-Dichloro-3-(2,3-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or metabolism, contributing to its observed biological activities.
Comparison with Similar Compounds
Key Findings :
- Substituent Positioning : Chlorine at 2',5' (vs. 3',5') reduces steric hindrance, enhancing reactivity in cross-coupling reactions .
- Functional Groups : Thiomethyl (-SCH₃) groups (e.g., CAS 898780-55-7) enable participation in sulfur-mediated click chemistry, unlike methyl or methoxy analogs .
- Polarity : Methoxy-substituted derivatives (e.g., CAS 898775-19-4) exhibit lower LogP values, improving aqueous solubility for biological testing .
Research and Commercial Considerations
- Market Availability: 2',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone is often backordered, with suppliers prioritizing bulk orders .
- Regulatory Status : Most analogs lack full toxicological profiles, necessitating case-by-case regulatory evaluation .
Biological Activity
2',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone is an organic compound belonging to the propiophenone family, characterized by its unique structural features that include two chlorine substituents and a dimethylphenyl group. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C17H16Cl2O
- Molecular Weight : 319.22 g/mol
- Structure : The presence of two chlorine atoms at the 2' and 5' positions on the phenyl ring enhances the compound's electrophilic properties, making it a candidate for various chemical reactions and biological interactions.
Antimicrobial Properties
Research indicates that derivatives of propiophenones, including 2',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone, exhibit significant antimicrobial activity. A study demonstrated that similar compounds could effectively inhibit the growth of various bacterial strains, suggesting a potential application in developing new antimicrobial agents.
The mechanism by which 2',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone exerts its biological effects is believed to involve:
- Electrophilic Interactions : The chlorinated structure allows for interactions with nucleophiles in biological systems, potentially leading to enzyme inhibition or disruption of cellular processes.
- Cellular Pathway Modulation : Similar compounds have been shown to modulate pathways related to oxidative stress and apoptosis, indicating that this compound may also influence these critical cellular mechanisms.
Case Studies
-
Study on Cell Viability :
A comparative study evaluated the cytotoxic effects of various propiophenone derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to 2',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone exhibited IC50 values ranging from 10 µM to 30 µM against various cancer cells, suggesting moderate cytotoxicity . -
In Vivo Efficacy :
Preliminary in vivo studies using animal models have shown that structurally related compounds can inhibit tumor growth effectively while maintaining low toxicity levels toward normal cells. These findings support further investigation into the therapeutic potential of 2',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone as an anticancer agent.
Data Table: Biological Activity Summary
| Activity Type | Compound | IC50 (µM) | Effectiveness |
|---|---|---|---|
| Antimicrobial | Propiophenone Derivative | ~15 | Moderate activity |
| Anticancer | Thiosemicarbazone Analog | ~10 | High efficacy in K562 |
| Cytotoxicity | Propiophenones | 10 - 30 | Varies by structure |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or halogenation of precursor propiophenones. Key parameters include:
- Catalyst selection : Use Lewis acids like AlCl₃ for acylation .
- Temperature control : Maintain 0–5°C during chlorination to minimize side-product formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound .
Q. What safety protocols are critical for handling chlorinated propiophenone derivatives?
- Methodological Answer :
- Waste management : Separate halogenated waste and collaborate with certified disposal agencies to prevent environmental contamination .
- Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and gas-tight goggles during synthesis .
Advanced Research Questions
Q. How can structural ambiguities in 2',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone derivatives be resolved?
- Methodological Answer :
- NMR analysis : Use ¹H/¹³C NMR with DEPT-135 to assign stereochemistry and confirm substituent positions .
- X-ray crystallography : Resolve crystal structures for absolute configuration determination, as demonstrated for analogous chlorinated propiophenones .
Q. What mechanistic insights explain divergent reaction pathways in halogenation of propiophenone derivatives?
- Methodological Answer :
- Reaction monitoring : Track intermediates via LC-MS to identify competing pathways (e.g., para vs. ortho chlorination) .
- Computational modeling : DFT calculations predict regioselectivity by analyzing transition-state energies for halogenation steps .
Q. How can contradictory yield data from different synthetic protocols be reconciled?
- Methodological Answer :
- By-product analysis : Use HPLC-ELSD to quantify impurities (e.g., dichloro by-products) arising from overhalogenation .
- Reproducibility testing : Standardize solvent purity (e.g., anhydrous DCM) and moisture control to minimize variability .
Q. What pharmacological applications are plausible for halogenated propiophenone derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., methyl vs. methoxy groups) to assess cytotoxicity and receptor binding .
- In vitro screening : Test against kinase targets (e.g., EGFR) using fluorescence polarization assays, as done for structurally related propafenone derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
